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Compound of Interest

Compound Name:
(3,5-Dichloropyridin-4-

YL)methanol

Cat. No.: B1318935 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information regarding the structure,

synthesis, and potential biological significance of the heterocyclic compound (3,5-
Dichloropyridin-4-YL)methanol. While a comprehensive dataset for this specific molecule is

not readily available in public databases, this document compiles relevant information from

analogous structures and general principles of pyridine chemistry to offer a foundational

understanding for research and development purposes.

Molecular Structure and Properties
(3,5-Dichloropyridin-4-YL)methanol, with the CAS Number 159783-46-7, is a pyridine

derivative characterized by a hydroxymethyl group at the 4-position and chlorine atoms at the 3

and 5-positions of the pyridine ring.[1][2] The structural formula is C₆H₅Cl₂NO.

Table 1: Physicochemical Properties of (3,5-Dichloropyridin-4-YL)methanol (Predicted and

Inferred)
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Property Value Source

Molecular Formula C₆H₅Cl₂NO -

Molecular Weight 178.02 g/mol -

CAS Number 159783-46-7 [1][2]

Alternative Names
3,5-Dichloro-4-

(hydroxymethyl)pyridine
[2]

Physical State Solid (inferred) General knowledge

Solubility

Likely soluble in organic

solvents like methanol,

ethanol, and DMSO.

General knowledge

Spectroscopic Data for Structure Elucidation
Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry for (3,5-Dichloropyridin-4-YL)methanol are not publicly available at this time.

However, based on the known chemical shifts and absorption bands of related pyridine and

alcohol compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for (3,5-Dichloropyridin-4-YL)methanol
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Technique
Predicted Chemical Shifts / Absorption
Bands

¹H NMR

- A singlet for the two equivalent aromatic

protons (H-2 and H-6) is expected in the

aromatic region (δ 8.0-9.0 ppm).- A singlet for

the methylene protons (-CH₂-) of the

hydroxymethyl group is anticipated around δ

4.5-5.0 ppm.- A broad singlet for the hydroxyl

proton (-OH) is expected, with its chemical shift

being concentration and solvent dependent.

¹³C NMR

- Signals for the pyridine ring carbons are

expected in the range of δ 120-160 ppm. The

carbons bearing the chlorine atoms (C-3 and C-

5) would be significantly deshielded.- The

carbon of the hydroxymethyl group (-CH₂OH) is

expected to appear around δ 60-70 ppm.[3][4][5]

FTIR (cm⁻¹)

- A broad O-H stretching band from the hydroxyl

group is expected in the region of 3200-3600

cm⁻¹.[6][7][8]- C-H stretching vibrations from the

aromatic ring are anticipated around 3000-3100

cm⁻¹.[9][10]- C=N and C=C stretching vibrations

of the pyridine ring are expected in the 1400-

1600 cm⁻¹ region.[9]- C-Cl stretching bands are

likely to appear in the fingerprint region below

800 cm⁻¹.[10]

Mass Spectrometry (m/z)

- The molecular ion peak [M]⁺ would be

expected at m/z 177 and 179 in an approximate

9:6:1 ratio due to the presence of two chlorine

atoms.- Common fragmentation patterns would

likely involve the loss of the hydroxymethyl

group (-CH₂OH, 31 Da) or a chlorine atom

(35/37 Da).[11][12][13]
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A specific, detailed experimental protocol for the synthesis of (3,5-Dichloropyridin-4-
YL)methanol is not readily available in the surveyed literature. However, a plausible synthetic

route could involve the reduction of a corresponding carboxylic acid or aldehyde precursor. A

general workflow for such a synthesis is outlined below.

Logical Workflow for a Potential Synthesis

3,5-Dichloropyridine-4-carboxylic acid
or

3,5-Dichloropyridine-4-carbaldehyde
Reduction

Reducing Agent
(e.g., LiAlH₄, NaBH₄)
in appropriate solvent (3,5-Dichloropyridin-4-YL)methanol

Purification
(e.g., Column Chromatography,

Recrystallization)

Structure Verification
(NMR, IR, MS)

Extracellular

Intracellular

Pyridine Derivative
(e.g., (3,5-Dichloropyridin-4-YL)methanol)

Cell Surface Receptor
(e.g., Kinase)

Binding/Inhibition

Downstream Signaling Cascade

Signal Transduction

Cellular Response
(e.g., Proliferation, Apoptosis)

Modulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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